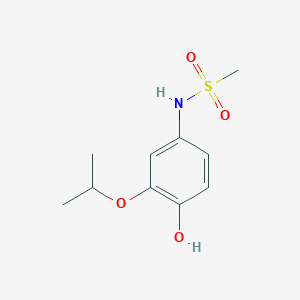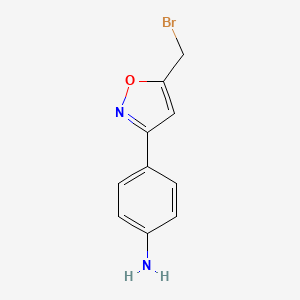
4-(5-(Bromomethyl)isoxazol-3-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Bromomethyl)isoxazol-3-YL)aniline is a compound that features an isoxazole ring substituted with a bromomethyl group and an aniline moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the cycloaddition reaction of nitrile oxides with alkynes . The bromomethyl group can be introduced via bromination of a methyl group on the isoxazole ring using reagents such as N-bromosuccinimide (NBS) under mild conditions . The aniline moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 4-(5-(Bromomethyl)isoxazol-3-YL)aniline may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium . These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Bromomethyl)isoxazol-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted isoxazoles with various functional groups.
Aplicaciones Científicas De Investigación
4-(5-(Bromomethyl)isoxazol-3-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-(Bromomethyl)isoxazol-3-YL)aniline involves its interaction with biological targets such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . The aniline moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Methylisoxazol-3-YL)aniline: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(5-Chloromethylisoxazol-3-YL)aniline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-(5-(Hydroxymethyl)isoxazol-3-YL)aniline: Features a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.
Uniqueness
4-(5-(Bromomethyl)isoxazol-3-YL)aniline is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets . This makes it a valuable compound for studying enzyme inhibition and designing new therapeutic agents.
Propiedades
Número CAS |
886363-88-8 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
4-[5-(bromomethyl)-1,2-oxazol-3-yl]aniline |
InChI |
InChI=1S/C10H9BrN2O/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6,12H2 |
Clave InChI |
MAQMJMBFWMRVRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


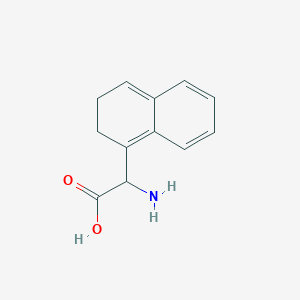
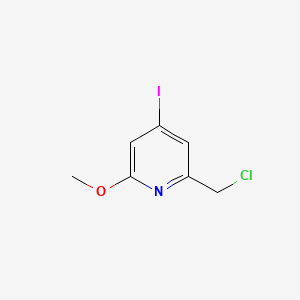
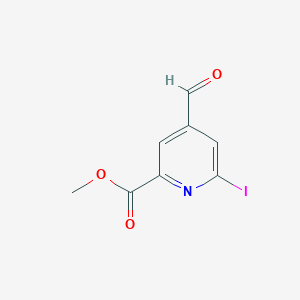


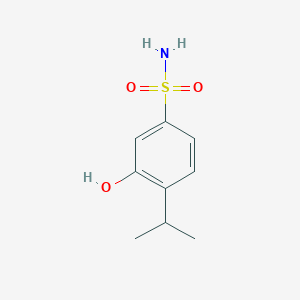
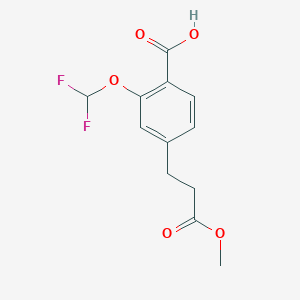
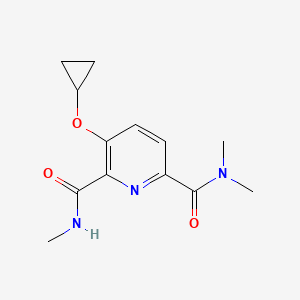
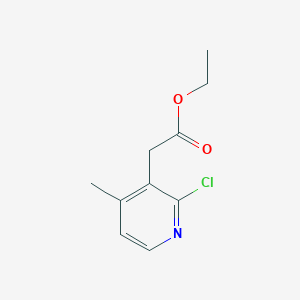
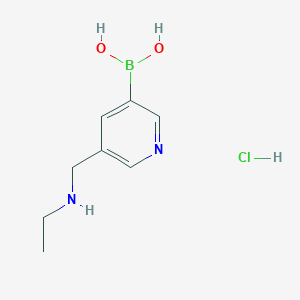
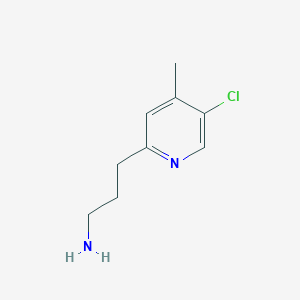
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

